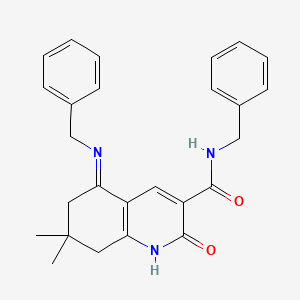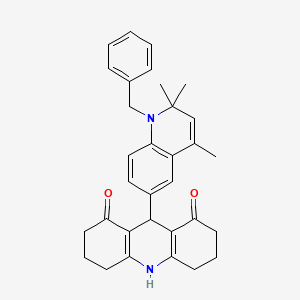![molecular formula C26H22N6S B11037124 (2Z)-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3(2H)-carboximidamide](/img/structure/B11037124.png)
(2Z)-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3(2H)-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2Z)-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3(2H)-carboximidamide” is a complex organic compound with an intriguing structure. Let’s break it down:
-
Iminothiazole Core: : The compound contains a 1,3-thiazole ring, which is a five-membered heterocycle containing three carbon atoms and two sulfur atoms. The imino group (N=C) is attached to one of the carbon atoms.
-
Quinazoline Moiety: : The quinazoline ring system consists of two fused six-membered rings (benzene and pyrimidine). In this compound, the quinazoline ring bears a methyl group at position 4.
-
Phenyl and Methyl Groups: : The compound also features a phenyl group (C₆H₅) and a methyl group (CH₃) attached to different positions.
Vorbereitungsmethoden
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its synthesis likely remains within the realm of academic research.
Analyse Chemischer Reaktionen
Reactivity:: The compound’s reactivity depends on its functional groups. Some potential reactions include:
Oxidation: Oxidation of the thiazole ring or the quinazoline moiety.
Reduction: Reduction of the imino group or other functional groups.
Substitution: Substitution reactions at various positions.
Condensation: Formation of larger molecules through condensation reactions.
Common Reagents and Conditions:: Specific reagents and conditions would vary based on the desired transformation. Researchers might use oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃) to facilitate these reactions.
Major Products:: The major products would depend on the specific reaction undertaken. For instance, oxidation could yield sulfoxides or sulfones, while reduction might lead to amines.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.
Organic Synthesis: It serves as a challenging target for synthetic chemists, pushing the boundaries of methodology development.
Anticancer Properties: Investigations into its potential as an anticancer agent due to the presence of quinazoline and thiazole moieties.
Biological Activity: Studies on its interactions with cellular targets and potential therapeutic effects.
Industry:: As of now, no established industrial applications exist, but its structural features may inspire novel materials or catalysts.
Wirkmechanismus
The exact mechanism of action remains speculative, given the lack of comprehensive studies. researchers would explore potential targets (enzymes, receptors, etc.) based on its structure.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs are available, we can compare it to related compounds with similar heterocyclic cores, such as thiazoles, quinazolines, and imino derivatives.
Eigenschaften
Molekularformel |
C26H22N6S |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
2-(3-methylphenyl)imino-N'-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3-carboximidamide |
InChI |
InChI=1S/C26H22N6S/c1-17-9-8-12-20(15-17)29-26-32(23(16-33-26)19-10-4-3-5-11-19)24(27)31-25-28-18(2)21-13-6-7-14-22(21)30-25/h3-16H,1-2H3,(H2,27,28,30,31) |
InChI-Schlüssel |
OPMUEGGPVNZXHI-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)/C(=N/C4=NC5=CC=CC=C5C(=N4)C)/N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)C(=NC4=NC5=CC=CC=C5C(=N4)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one](/img/structure/B11037048.png)

![(1E)-1-[(4-ethoxyphenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037056.png)
![N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B11037067.png)
![(1E)-8-chloro-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037074.png)
![(2E)-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethenyl-4-oxo-1,3-thiazolidin-2-ylidene][(4-methylphenyl)sulfonyl]ethanenitrile](/img/structure/B11037076.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037082.png)

![2-ethoxy-4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline](/img/structure/B11037100.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11037107.png)
![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B11037108.png)
![10-(4-benzylpiperidin-1-yl)-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11037136.png)

![5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B11037152.png)
